Chlorpyrifos-fenvalerate mixt.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

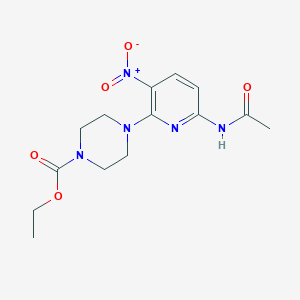

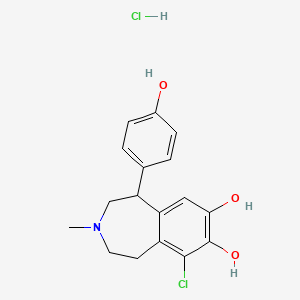

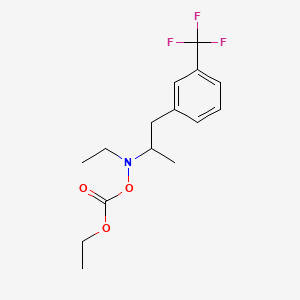

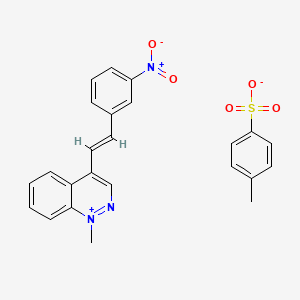

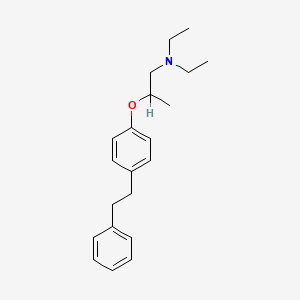

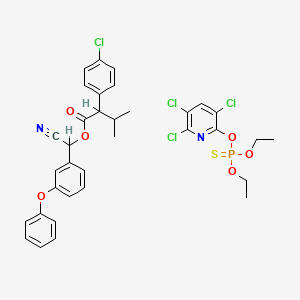

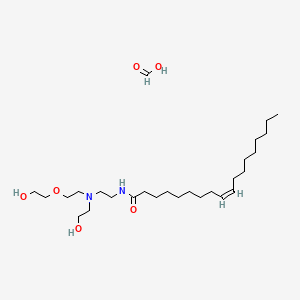

Chlorpyrifos-fenvalerate mixture is a combination of two active ingredients: chlorpyrifos and fenvalerate. Chlorpyrifos is an organophosphate insecticide, acaricide, and nematicide, while fenvalerate is a synthetic pyrethroid insecticide. This mixture is commonly used in agriculture to control a wide range of pests due to its broad-spectrum activity and synergistic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorpyrifos: is synthesized through a multi-step process involving the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is purified through distillation or recrystallization.

Fenvalerate: is synthesized by reacting 2-(4-chlorophenyl)-3-methylbutyronitrile with cyano(3-phenoxyphenyl)methyl acetate in the presence of a base such as sodium methoxide. The reaction mixture is then subjected to hydrolysis and esterification to yield fenvalerate.

Industrial Production Methods

In industrial settings, the production of chlorpyrifos and fenvalerate involves large-scale chemical reactors and continuous processing techniques. The raw materials are fed into the reactors, and the reactions are carefully controlled to optimize yield and purity. The final products are then formulated into various pesticide formulations, such as emulsifiable concentrates and wettable powders.

Análisis De Reacciones Químicas

Types of Reactions

Chlorpyrifos: undergoes hydrolysis, oxidation, and photodegradation. Hydrolysis occurs in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid. Oxidation can occur in the presence of strong oxidizing agents, resulting in the formation of chlorpyrifos oxon.

Fenvalerate: undergoes hydrolysis and photodegradation. Hydrolysis leads to the formation of 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid. Photodegradation occurs under UV light, resulting in the breakdown of the fenvalerate molecule into various smaller fragments.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate

Photodegradation: UV light exposure

Major Products Formed

Chlorpyrifos: 3,5,6-trichloro-2-pyridinol, diethyl phosphorothioic acid, chlorpyrifos oxon

Fenvalerate: 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutyric acid

Aplicaciones Científicas De Investigación

Chlorpyrifos-fenvalerate mixture has been extensively studied for its applications in various fields:

Agriculture: Used to control a wide range of pests in crops such as corn, cotton, and soybeans.

Environmental Science: Studied for its impact on soil and water quality, as well as its degradation pathways.

Toxicology: Research on the toxic effects of chlorpyrifos and fenvalerate on non-target organisms, including humans.

Bioremediation: Investigated for its potential to be degraded by microbial consortia, leading to the development of bioremediation strategies.

Mecanismo De Acción

Chlorpyrifos: acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the pest .

Fenvalerate: works by disrupting the normal functioning of the sodium channels in the nerve cells of insects. This disruption leads to prolonged nerve excitation, paralysis, and death of the pest .

Comparación Con Compuestos Similares

Chlorpyrifos: is similar to other organophosphate insecticides such as malathion and diazinon. chlorpyrifos is more persistent in the environment and has a broader spectrum of activity .

Fenvalerate: is similar to other synthetic pyrethroids such as permethrin and cypermethrin. Fenvalerate is known for its high potency and long-lasting residual activity .

Conclusion

The chlorpyrifos-fenvalerate mixture is a powerful combination used in pest control due to its broad-spectrum activity and synergistic effects. Its preparation involves complex synthetic routes and industrial production methods. The compound undergoes various chemical reactions, and its mechanism of action involves targeting the nervous system of pests. It has numerous scientific research applications and is compared with similar compounds for its unique properties.

Propiedades

Número CAS |

65272-44-8 |

|---|---|

Fórmula molecular |

C34H33Cl4N2O6PS |

Peso molecular |

770.5 g/mol |

Nombre IUPAC |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |

InChI |

InChI=1S/C25H22ClNO3.C9H11Cl3NO3PS/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-15,17,23-24H,1-2H3;5H,3-4H2,1-2H3 |

Clave InChI |

FKXKRUWSHHMRDQ-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)